molecular formula C8H7BrFNO3 B11718264 2-(Bromomethyl)-4-fluoro-5-nitroanisole CAS No. 2006278-10-8

2-(Bromomethyl)-4-fluoro-5-nitroanisole

Cat. No.: B11718264
CAS No.: 2006278-10-8
M. Wt: 264.05 g/mol
InChI Key: UCCGYQPNXXLGDK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-fluoro-5-nitroanisole is an organic compound that features a bromomethyl group, a fluoro group, and a nitro group attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluoro-5-nitroanisole typically involves multiple steps. One common method starts with the nitration of 4-fluoroanisole to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluoro-5-nitroanisole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

    Nucleophilic Substitution: Products include azides or thiocyanates.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2-(Bromomethyl)-4-fluoro-5-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluoro-5-nitroanisole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-4-fluoroanisole
  • 2-(Bromomethyl)-5-nitroanisole
  • 4-Fluoro-5-nitroanisole

Uniqueness

2-(Bromomethyl)-4-fluoro-5-nitroanisole is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both a bromomethyl and a nitro group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2006278-10-8

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,4H2,1H3

InChI Key

UCCGYQPNXXLGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CBr)F)[N+](=O)[O-]

Origin of Product

United States

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